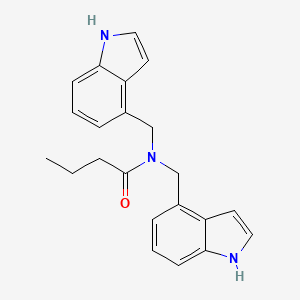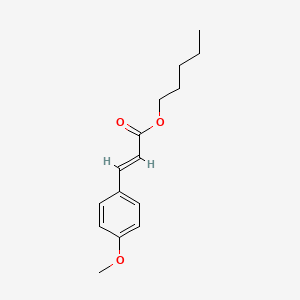
Reactive Violet 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Violet 22 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, particularly textiles, making them highly durable and resistant to washing. Reactive Violet 22 is widely used in the textile industry for dyeing cotton, wool, and other natural fibers due to its vibrant color and excellent fastness properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Violet 22 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. The coupling component, often a phenol or an aromatic amine, is then reacted with the diazonium salt under controlled conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Reactive Violet 22 involves large-scale reactions in batch or continuous processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the dye. The final product is then purified through filtration, washing, and drying processes before being formulated into a dye powder or solution for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Reactive Violet 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 22 can be reduced to its corresponding amines, which may further react to form other compounds.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used, often in alkaline conditions.
Substitution: Various nucleophiles, such as hydroxide ions or amines, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated compounds.
Reduction: Reduction products typically include aromatic amines.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Reactive Violet 22 has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and coatings.
Wirkmechanismus
The primary mechanism of action of Reactive Violet 22 involves the formation of covalent bonds with the substrate. The dye contains reactive groups, such as chlorotriazine or vinyl sulfone, which react with nucleophilic groups on the substrate, such as hydroxyl or amino groups. This covalent bonding ensures the dye’s durability and resistance to washing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Reactive Violet 5
- Reactive Violet 1
- Reactive Violet 2
Uniqueness
Reactive Violet 22 is unique due to its specific chemical structure, which provides distinct color properties and reactivity. Compared to other reactive dyes, it offers superior fastness properties and a broader range of applications in various industries.
Eigenschaften
CAS-Nummer |
154608-57-8 |
|---|---|
Molekularformel |
C3H4Cl2O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




